molecular formula C15H10F2O2 B073250 1,3-Propanedione, 1,3-bis(4-fluorophenyl)- CAS No. 1493-51-2

1,3-Propanedione, 1,3-bis(4-fluorophenyl)-

Cat. No. B073250
CAS RN: 1493-51-2
M. Wt: 260.23 g/mol
InChI Key: MMDLTXGEZNHAOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 1,3-bis-(2-hydroxyphenyl)-1,3-propanedione involves the substitution of a hydrogen atom by other radicals, leading to the formation of various complexes and flavones. This process facilitates the creation of complexes with metals like Fe3+ and Cr3+, which further react to yield different derivatives (Teixidor et al., 1987). The study of these derivatives provides insights into the potential synthesis pathways and modifications for 1,3-Propanedione, 1,3-bis(4-fluorophenyl)-.

Scientific Research Applications

Environmental and Health Impacts of Related Chemicals

Occupational Exposure to Bisphenol A (BPA) : Research on BPA, a chemical related in structure to 1,3-Propanedione derivatives, has shown significant occupational exposure risks. Workers exposed to BPA have higher detected levels than those environmentally exposed, leading to risks such as male sexual dysfunction and endocrine disruption. This raises concerns over the production and exposure of similar chemicals in the workplace and their potential health impacts (Ribeiro, Ladeira, & Viegas, 2017).

Downstream Processing of Biologically Produced Diols : The study on the downstream processing of 1,3-propanediol, closely related to 1,3-Propanedione derivatives, highlights the significant industrial interest in these compounds. These diols, due to their wide range of applications and biologically friendly production routes, underscore the importance of efficient and cost-effective recovery methods. Enhancements in separation technologies such as aqueous two-phase extraction and pervaporation are discussed as critical for future developments (Xiu & Zeng, 2008).

Catalysts for Glycerol Hydrogenolysis to 1,3-Propanediol : The catalytic conversion of glycerol to 1,3-propanediol is another area highlighting the industrial relevance of propanediol compounds. This research reviews chemical routes for 1,3-propanediol production, emphasizing the role of catalysts in achieving high yield and purity. The study provides insights into optimizing operating costs and improving process efficiency, relevant for the production of chemicals like 1,3-Propanedione, 1,3-bis(4-fluorophenyl)- (da Silva Ruy et al., 2020).

Chemical Synthesis and Applications

Synthesis of 2-Fluoro-4-bromobiphenyl : A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound structurally similar to 1,3-Propanedione derivatives, underscores the importance of developing efficient synthesis routes for complex organic molecules. This research could provide a basis for the synthesis of related compounds, highlighting the need for cost-effective and scalable production methods (Qiu et al., 2009).

Glycerol Transformations to Value-Added C3 Chemicals : Transforming glycerol into valuable C3 chemicals such as 1,3-propanediol showcases the potential of using by-products for high-value chemical production. This review emphasizes sustainable and atomically economic features of such transformations, relevant for the development and application of 1,3-Propanedione derivatives in various industries (Wang, Xiao, & Xiao, 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1,3-bis(4-fluorophenyl)propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O2/c16-12-5-1-10(2-6-12)14(18)9-15(19)11-3-7-13(17)8-4-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDLTXGEZNHAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061731
Record name 1,3-Propanedione, 1,3-bis(4-fluorophenyl)-
Source EPA DSSTox
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Molecular Weight

260.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Propanedione, 1,3-bis(4-fluorophenyl)-

CAS RN

1493-51-2
Record name 1,3-Bis(4-fluorophenyl)-1,3-propanedione
Source CAS Common Chemistry
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Record name 1,3-Propanedione, 1,3-bis(4-fluorophenyl)-
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Record name 1,3-Propanedione, 1,3-bis(4-fluorophenyl)-
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Record name 1,3-Propanedione, 1,3-bis(4-fluorophenyl)-
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Record name 1,3-bis(4-fluorophenyl)propane-1,3-dione
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Synthesis routes and methods

Procedure details

9.27 g KOtBu was added to 109 mg 18-Krone-6 and 5 mL 4-fluoracetophenone in 150 mL THF. After 30 min at RT 10.7 g 4-fluoro-benzoic acid methyl ester was added and stirred for 3 h at RT. The reaction was decomposed with water and filtered, the filtrate was concentrated and the residue was purified by chromatography on silica gel (cyclohexane/EE: 98:2). The solvent was removed and 3.9 g of the desired compound was obtained. (M+H)+: 261.
Name
Quantity
9.27 g
Type
reactant
Reaction Step One
[Compound]
Name
18-Krone-6
Quantity
109 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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